

L-2,4-Diaminobutyric Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *L-2,4-Diaminobutyric acid*

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This technical guide provides an in-depth overview of **L-2,4-diaminobutyric acid** (L-DABA), a non-proteinogenic amino acid with significant implications in biochemistry and pharmacology. This document covers its nomenclature, physicochemical properties, metabolic pathways, and relevant experimental protocols.

Nomenclature

The standard nomenclature for **L-2,4-diaminobutyric acid** is crucial for accurate scientific communication. Its formal IUPAC name is (2S)-2,4-diaminobutanoic acid[1][2]. This designation specifies the 'S' stereochemistry at the alpha-carbon, distinguishing it from its D-enantiomer.

The compound is also known by a variety of synonyms in scientific literature and commercial databases. These include:

- L- α , γ -Diaminobutyric acid
- (S)-2,4-Diaminobutanoic acid[1]
- L-Dbu[1]
- H-Dab-OH[1]
- L-2,4-diaminobutanoic acid[1]

- Butanoic acid, 2,4-diamino-, (S)-[1]
- L-DABA[1]
- alpha,gamma-Diaminobutyrate[1]

Physicochemical Properties

A summary of the key physicochemical properties of **L-2,4-diaminobutyric acid** and its common dihydrochloride salt is presented in the table below. These properties are essential for its handling, formulation, and experimental application.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂	PubChem[1][2]
Molecular Weight	118.13 g/mol	PubChem[1][2]
IUPAC Name	(2S)-2,4-diaminobutanoic acid	PubChem[1][2]
CAS Number	1758-80-1	PubChem[1][2]
Appearance	Solid	HMDB[2]
Melting Point (dihydrochloride)	197-200 °C (decomposes)	Sigma-Aldrich[3]
Solubility (dihydrochloride)	Soluble in water (0.5 g/10 mL)	Sigma-Aldrich[3]
Optical Activity (dihydrochloride)	[α] _{20/D} +14.5±1.5°, c = 3.67% in H ₂ O	Sigma-Aldrich[3]

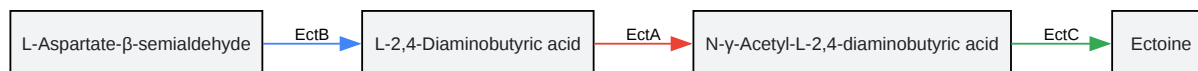
Metabolic Pathways

L-2,4-diaminobutyric acid is an intermediate in several bacterial metabolic pathways, most notably in the biosynthesis of the compatible solute ectoine and in the production of 1,3-diaminopropane.

Ectoine Biosynthesis

In many bacteria, **L-2,4-diaminobutyric acid** is a key precursor in the synthesis of ectoine, a chemical chaperone that protects cells from osmotic stress. The pathway involves the

acetylation of **L-2,4-diaminobutyric acid** to form N-γ-acetyl-L-2,4-diaminobutyrate, which is then cyclized to produce ectoine.[1]

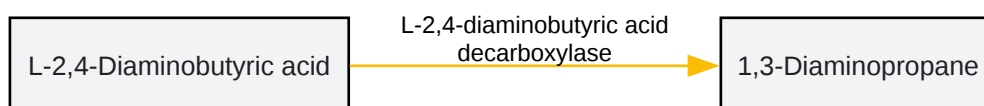


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Figure 1: Simplified Ectoine Biosynthesis Pathway.

1,3-Diaminopropane Biosynthesis

Certain *Vibrio* species possess an **L-2,4-diaminobutyric acid** decarboxylase, which catalyzes the conversion of L-DABA to 1,3-diaminopropane, a precursor for the synthesis of polyamines like norspermidine.[4]



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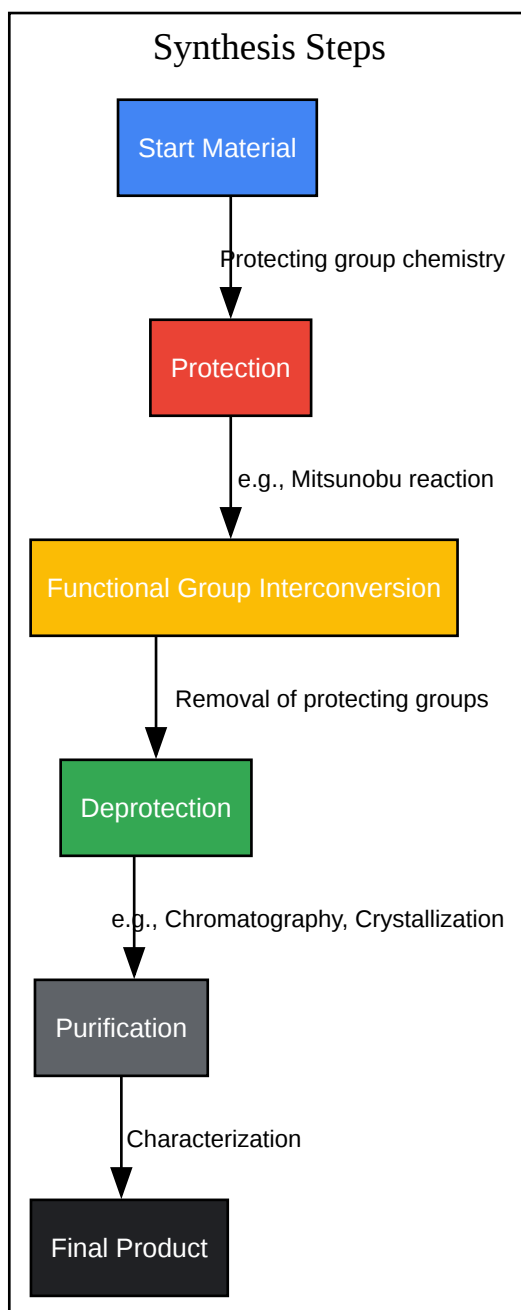
Figure 2: Decarboxylation of **L-2,4-diaminobutyric acid**.

Experimental Protocols

Synthesis of L-2,4-Diaminobutyric Acid

Several synthetic routes for **L-2,4-diaminobutyric acid** have been reported. One common method involves the hydrolysis of γ-polydiaminobutyric acid.[5] Another approach starts from homoserine, which undergoes a series of protection, substitution, and deprotection steps to yield the final product.[6] A method for synthesizing 2,4-diaminobutyric acid from γ-butyrolactone has also been described.[7]

A generalized workflow for the synthesis from a protected precursor is outlined below.



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Figure 3: General Synthetic Workflow for L-2,4-diaminobutyric acid.

Racemase Activity Assay using Marfey's Method

The interconversion between L- and D-2,4-diaminobutyric acid can be quantified using a racemase assay followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) and subsequent HPLC analysis.[8]

Protocol Outline:

- Enzyme Reaction: Incubate the purified racemase with the L- or D-DABA substrate at a controlled temperature (e.g., 30°C).[8]
- Reaction Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid.[8]
- Neutralization: Neutralize the reaction mixture.[8]
- Derivatization:
 - Add a solution of L-FDLA in acetone to an aliquot of the reaction product.[8]
 - Add a sodium bicarbonate solution to adjust the pH.[8]
 - Incubate the mixture to allow for the formation of diastereomeric derivatives.[8]
- HPLC Analysis:
 - Separate the derivatized enantiomers using reverse-phase HPLC.
 - Detect the derivatives by UV absorbance (e.g., at 340 nm).[8]
- Quantification: Determine the amount of each enantiomer by comparing the peak areas to a standard curve.[8] The enzyme activity is calculated from the initial velocity of the stereoinversion.[8]

This technical guide provides a foundational understanding of **L-2,4-diaminobutyric acid** for researchers and professionals in related fields. For more specific applications and detailed protocols, consulting the primary literature is recommended.

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